molecular formula C19H12O2 B1433666 5-Tetracenecarboxylic acid CAS No. 858455-70-6

5-Tetracenecarboxylic acid

Cat. No. B1433666
CAS RN: 858455-70-6
M. Wt: 272.3 g/mol
InChI Key: OEGYGYSSZOFILE-UHFFFAOYSA-N
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Description

5-Tetracenecarboxylic acid is a compound with the molecular formula C19H12O2 . It is also known by other names such as Tetracene-5-carboxylic acid . The molecular weight of this compound is 272.3 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) . The Canonical SMILES representation is C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, it has been used in studies investigating mechanisms of triplet energy transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 272.3 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 37.3 Ų and a Heavy Atom Count of 21 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Medicinal Chemistry

5-Tetracenecarboxylic acid is a derivative of tetracene, a compound used in the synthesis of various heterocycles. In medicinal chemistry, similar compounds, specifically 5-substituted tetrazoles, serve as non-classical bioisosteres of carboxylic acids. They offer similar acidities but with increased lipophilicity and metabolic resistance, beneficial for drug design. This review on tetrazoles highlights their role in medicinal chemistry, including effects on pharmacokinetics and metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).

Hypolipidemic Applications

A study on 5-(Tetradecyloxy)-2-furancarboxylic acid, a fatty acid-like compound, found it to lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and fat content. This research suggests potential hypolipidemic applications of related carboxylic acid compounds (Parker, Kariya, Grisar, & Petrow, 1977).

Tetrazoles in Drug Synthesis

5-Substituted-1H-tetrazoles, often used as metabolism-resistant replacements for carboxylic acids in drug synthesis, are relevant in the context of this compound’s applications. This review provides insights into the medicinal chemistry of tetrazolic acids and their use in drug substances (Herr, 2002).

Biotechnological Applications

The biotechnological synthesis of compounds like 5-aminolevulinic acid, a key precursor in tetrapyrrole biosynthesis, indicates potential applications for this compound in medicine and agriculture. Biotechnological methods are gaining attention for their advantages over chemical synthesis (Jiang et al., 2022).

Pharmaceutical Applications

Recent developments in the synthesis of 5-substituted 1H-tetrazoles, which have applications in pharmaceuticals, are relevant to the broader context of carboxylic acid derivatives like this compound. These advancements in eco-friendly and efficient synthesis methods support their growing role in medicinal chemistry (Mittal & Awasthi, 2019).

properties

IUPAC Name

tetracene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGYGYSSZOFILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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